Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol is a complex organic compound that combines the structural features of benzoic acid and anthracene derivatives
Vorbereitungsmethoden
The synthesis of Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boron reagents with halides in the presence of a palladium catalyst under mild conditions . The preparation of the anthracene derivatives can be achieved through similar cross-coupling reactions .
Analyse Chemischer Reaktionen
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with various molecular targets. For example, as an antimicrobial agent, it can disrupt microbial cell walls and inhibit enzyme activity . The compound’s photophysical properties are attributed to its ability to absorb and emit light, making it useful in photocatalysis .
Vergleich Mit ähnlichen Verbindungen
Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol can be compared with other anthracene-based derivatives, such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene
These compounds share similar structural features but differ in their specific functional groups and applications. The unique combination of benzoic acid and anthracene moieties in this compound provides distinct photophysical and chemical properties that are advantageous for various research and industrial applications.
Eigenschaften
CAS-Nummer |
823788-25-6 |
---|---|
Molekularformel |
C48H42O5 |
Molekulargewicht |
698.8 g/mol |
IUPAC-Name |
benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C41H36O3.C7H6O2/c1-3-30-32-13-5-9-17-36(32)40(37-18-10-6-14-33(30)37)25-43-28-21-27(24-42)22-29(23-28)44-26-41-38-19-11-7-15-34(38)31(4-2)35-16-8-12-20-39(35)41;8-7(9)6-4-2-1-3-5-6/h5-23,42H,3-4,24-26H2,1-2H3;1-5H,(H,8,9) |
InChI-Schlüssel |
CHTGAXIKUCDYIR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC(=CC(=C4)CO)OCC5=C6C=CC=CC6=C(C7=CC=CC=C75)CC.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.